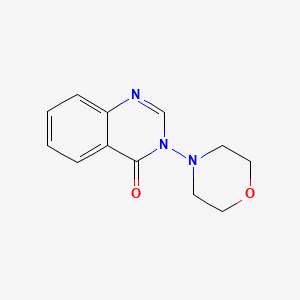

3-(Morpholin-4-yl)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Morpholinoquinazolin-4(3H)-one is a heterocyclic organic compound that features a quinazoline core structure with a morpholine ring attached at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholinoquinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with anthranilic acid and morpholine.

Cyclization: Anthranilic acid undergoes cyclization with formamide to form quinazolin-4(3H)-one.

Substitution: The quinazolin-4(3H)-one is then reacted with morpholine under suitable conditions to yield 3-Morpholinoquinazolin-4(3H)-one.

Industrial Production Methods

In an industrial setting, the production of 3-Morpholinoquinazolin-4(3H)-one may involve:

Large-scale Reactors: Utilizing large-scale reactors to handle the cyclization and substitution reactions.

Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.

Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholine ring’s nitrogen atom acts as a nucleophilic site, facilitating substitutions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., 1-chloro-3-iodopropane) under basic conditions (NaH/DMF, 60°C) yields 3-(3-chloropropyl) derivatives. This method achieved a 51% yield in a synthesis of gefitinib intermediates .

-

Acylation : Treatment with acyl chlorides in dichloromethane and triethylamine forms acylated derivatives, though specific yields were not reported .

Table 1: Nucleophilic Substitution Reactions

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Morpholinylquinazolinone | 1-Chloro-3-iodopropane, NaH/DMF | 3-(3-Chloropropyl)quinazolinone | 51% |

Radical Cyclization Reactions

The quinazolinone core participates in radical-mediated cyclizations. For instance:

-

Aryl/Alkyl Radical Cyclization : Using hexamethylditin as a mediator, alkyl or aryl radicals generated from iodides or bromides cyclize onto the 2-position of the quinazolinone. This method synthesized alkaloids like rutaecarpine (yield: 59%) .

-

Mechanism : Aromatic homolytic substitution preserves the aromaticity of the quinazolinone ring .

Table 2: Radical Cyclization Examples

| Radical Precursor | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Phenylethyl disulfide | Br₂/MeOH, N₂ atmosphere | Disulfide-linked dimer | 59% |

Cross-Coupling Reactions

The compound’s halogenated derivatives undergo metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : 2-Bromoquinazolin-4(3H)-one reacts with arylboronic acids (Pd catalysis) to form biaryl derivatives. Yields range from 49–84% .

-

Sonogashira Coupling : Ethynylation at the 2-position using terminal alkynes under Pd/Cu catalysis generates alkynyl-quinazolinones .

Table 3: Cross-Coupling Reactions

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Bromoquinazolinone | 4-Biphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-(Biphenyl)quinazolinone | 84% |

Acid-Mediated Reactions

-

Trifluoromethylation : Trifluoroacetic acid (TFA) serves as a CF₃ source in one-pot syntheses of 2-trifluoromethylquinazolin-4(3H)-ones under mild conditions (T3P promoter, 70°C) .

-

Protonation Studies : The compound undergoes reversible protonation at nitrogen atoms in acidic media, enabling pH-dependent colorimetric sensing .

Alkoxy Functionalization

-

Etherification : Reaction with N-(3-chloropropyl)morpholine in DMF/Na₂CO₃ (100–105°C) introduces alkoxy side chains, critical for kinase inhibitor synthesis (yield: 83–88%) .

Key Mechanistic Insights

-

Nucleophilicity : The morpholine nitrogen’s lone pair enhances reactivity in substitutions .

-

Radical Stability : The quinazolinone ring stabilizes radical intermediates during cyclization .

-

Electronic Effects : Electron-withdrawing groups (e.g., CF₃) at the 2-position increase electrophilicity for cross-coupling .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 3-(Morpholin-4-yl)quinazolin-4(3H)-one as an anticancer agent.

- Mechanism of Action : The compound exhibits its anticancer properties by inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has shown significant antiproliferative activity against several cancer cell lines, including breast and lung cancer cells .

-

Case Studies :

- In vitro studies demonstrated that derivatives of quinazolinone, including those with morpholine substitutions, effectively inhibited the growth of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in multidrug resistance .

- A specific derivative was noted for its low minimum inhibitory concentration (MIC) against resistant strains of cancer cells, indicating its potential as a lead compound for further development .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been extensively documented.

- Target Pathogens : The compound has demonstrated activity against various pathogens, including Mycobacterium tuberculosis, Staphylococcus aureus, and Candida albicans. Its effectiveness against M. tuberculosis highlights its potential as an anti-tubercular agent .

-

Research Findings :

- A study reported that certain derivatives exhibited significant antibacterial effects with MIC values as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

- Additionally, compounds derived from quinazolinone structures were found to inhibit biofilm formation in bacterial strains, which is crucial for treating chronic infections .

Neurological Applications

Emerging research suggests potential neurological applications for this compound.

- Neuroprotective Effects : Some studies indicate that quinazolinone derivatives can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .

Inhibition of Enzymatic Activity

The compound's ability to inhibit specific enzymes is another area of interest.

- Enzyme Targets : Research has identified that certain derivatives can inhibit enzymes such as epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in various cancers . This inhibition could lead to novel therapeutic strategies for treating tumors driven by EGFR signaling pathways.

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives involves various chemical modifications that enhance biological activity.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | One-pot synthesis with thionyl chloride | Anticancer, Antimicrobial |

| Derivative A | Alkylation reactions | Enhanced anticancer activity |

| Derivative B | Condensation reactions | Improved antimicrobial efficacy |

Mechanism of Action

The mechanism of action of 3-Morpholinoquinazolin-4(3H)-one involves:

Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.

Pathways Involved: It can interfere with signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Quinazolin-4(3H)-one: The parent compound without the morpholine ring.

2-Methylquinazolin-4(3H)-one: A derivative with a methyl group at the second position.

4-Hydroxyquinazoline: A hydroxylated derivative of quinazoline.

Uniqueness

3-Morpholinoquinazolin-4(3H)-one is unique due to the presence of the morpholine ring, which can enhance its biological activity and specificity compared to other quinazoline derivatives. This structural feature may contribute to its potential as a therapeutic agent and its versatility in chemical synthesis.

Biological Activity

3-(Morpholin-4-yl)quinazolin-4(3H)-one is a derivative of quinazolinone that has garnered attention for its diverse biological activities. Quinazolinones are known for their therapeutic potential, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors such as anthranilamide derivatives with morpholine. This method allows for the introduction of the morpholine moiety, which is crucial for enhancing the compound's biological activity.

Antibacterial Activity

Research indicates that quinazolinone derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate activity against Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds can be remarkably low, indicating potent antibacterial effects. For example, one study reported an MIC of 0.98 μg/mL against MRSA for a structurally similar compound .

Anticancer Activity

This compound has also been evaluated for its antiproliferative effects against various cancer cell lines. Compounds in this class have shown significant cytotoxicity against human breast cancer (MCF-7), prostate cancer (PC3), and colorectal cancer (HT-29) cell lines. For instance, one derivative exhibited IC50 values of 10 μM against MCF-7 cells, demonstrating its potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Pathways : Quinazolinones are known to inhibit key enzymes involved in cellular proliferation and survival pathways, such as EGFR and PARP1. This inhibition can lead to apoptosis in cancer cells .

- Biofilm Disruption : Some studies have reported that quinazolinone derivatives can disrupt biofilm formation in bacteria like S. aureus, which is crucial for their pathogenicity .

Case Study 1: Antibacterial Efficacy

A study focused on the antibacterial efficacy of 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogues showed promising results against Mycobacterium tuberculosis. The compound inhibited growth at concentrations as low as 10 μg/mL over extended periods, suggesting a robust mechanism against mycobacterial infections .

Case Study 2: Anticancer Properties

Another investigation into the anticancer properties of quinazolinone derivatives highlighted their ability to induce cell cycle arrest and apoptosis in MCF-7 cells. The study found that these compounds modulate critical signaling pathways associated with cancer progression, providing a rationale for their therapeutic use in oncology .

Data Tables

| Compound | Target | Activity Type | IC50/MIC Value |

|---|---|---|---|

| This compound | Staphylococcus aureus | Antibacterial | 0.98 μg/mL |

| Indolylquinazolinone analog | Mycobacterium tuberculosis | Antibacterial | 10 μg/mL |

| Quinazolinone derivative | MCF-7 (breast cancer) | Anticancer | 10 μM |

| Quinazolinone derivative | PC3 (prostate cancer) | Anticancer | 12 μM |

Properties

CAS No. |

88614-47-5 |

|---|---|

Molecular Formula |

C12H13N3O2 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

3-morpholin-4-ylquinazolin-4-one |

InChI |

InChI=1S/C12H13N3O2/c16-12-10-3-1-2-4-11(10)13-9-15(12)14-5-7-17-8-6-14/h1-4,9H,5-8H2 |

InChI Key |

YRBIFFGPLWCBPV-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1N2C=NC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.